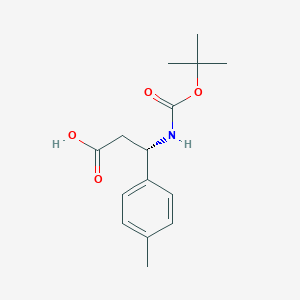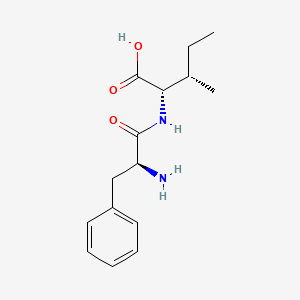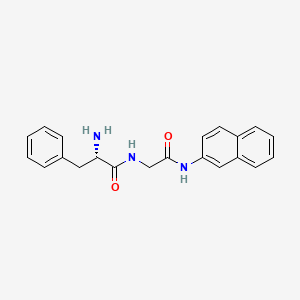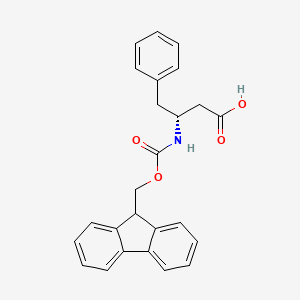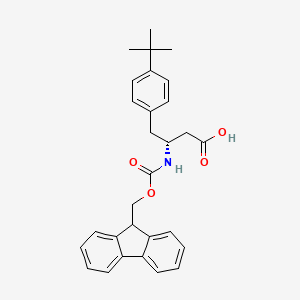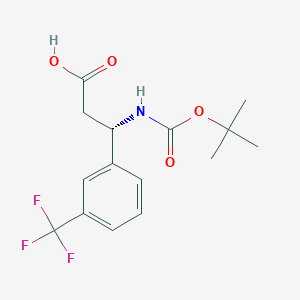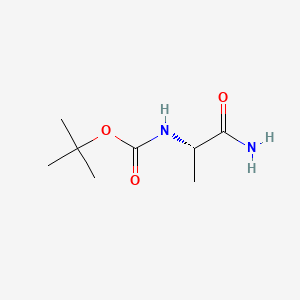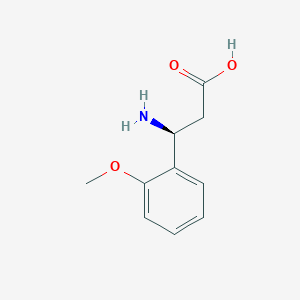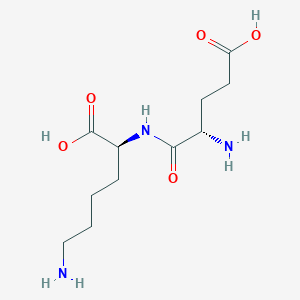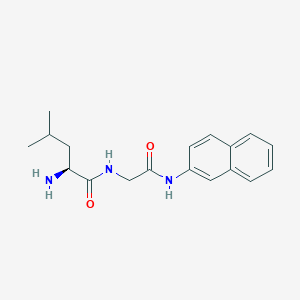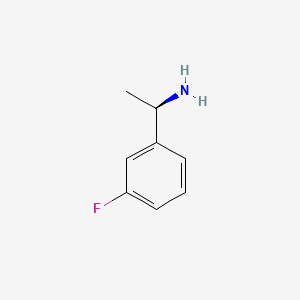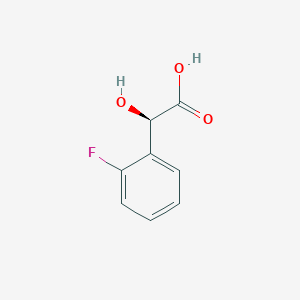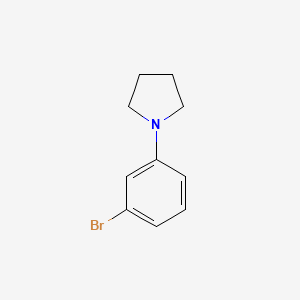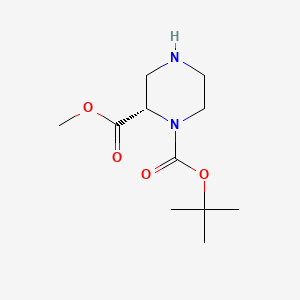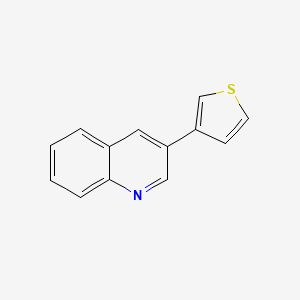
3-(3-Thienyl)quinoline
Descripción general
Descripción
3-(3-Thienyl)quinoline is a compound that belongs to a class of heterocyclic compounds, which are characterized by the presence of both carbon and heteroatoms (such as nitrogen or sulfur) in a ring structure. The compound features a quinoline moiety, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, and a thienyl group, which is a sulfur-containing five-membered aromatic ring analogous to phenyl but with one of the CH groups replaced by sulfur.
Synthesis Analysis
The synthesis of thienoquinoline derivatives has been explored through various methods. One approach involves the Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions to yield 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines . Another method utilizes Brønsted acid-mediated cycloisomerisation to synthesize several thienoquinoline isomers . An unexpected domino aza-Morita-Baylis-Hillman/alkylation/aldol reaction has also been developed to prepare 2,3-dihydrothieno(2,3-b)quinolines and thieno(2,3-b)quinolines . Additionally, the condensation of benzaldehydes with 3-methylquinoxaline-2-thione using Brønsted acids has been reported to synthesize 2,3-disubstituted thieno[2,3-b]quinoxalines .
Molecular Structure Analysis
The molecular structure of thienoquinoline derivatives has been characterized using various spectroscopic techniques. For instance, the pyrrolo[2,3-b]quinoxaline derivatives containing a 2-thienyl substituent have been studied through X-ray structural analysis, revealing the presence of π-π interactions and the formation of dimers and π-stacks in the solid state .
Chemical Reactions Analysis
Thienoquinoline derivatives undergo a variety of chemical reactions. For example, the reaction of a thieno[2,3-b]quinoline derivative with different reagents led to the formation of various polycyclic compounds, including quinolinothienopyrimidines and pyrimidinones . Electrophilic substitution reactions on 2-(2-thienyl)-1(3)H-imidazo[4,5-f]quinoline have been explored, with electrophilic attack occurring at different positions depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thienoquinoline derivatives are influenced by their molecular structure. The presence of the thienyl group and the quinoline core can affect the compound's optical properties, such as fluorescence. For instance, pyrrolo[2,3-b]quinoxaline derivatives exhibit aggregation-induced emission enhancement (AIEE) in the presence of water and in the solid state . The biological activity of thienoquinoline derivatives has also been investigated, with some compounds showing inhibitory activity against Saccharomyces cerevisiae .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Synthesis Techniques : The synthesis of thienylquinoline derivatives, including 3-(3-Thienyl)quinoline, involves various chemical reactions and methods. For instance, the Weidenhagen reaction, as well as methylation processes, play a crucial role in their synthesis (Aleksandrov et al., 2012).
Chemical Reactivity and Transformations : Thienylquinoline derivatives undergo various electrophilic substitution reactions, including bromination, nitration, formylation, acylation, and sulfonation, which are significant for their functionalization and application in diverse fields (Aleksandrov et al., 2012).
Biological and Medicinal Properties
Antibacterial Activity : Certain thienylquinoline derivatives, such as thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters, have been synthesized and evaluated for their antibacterial activity. This highlights their potential use in developing new antibacterial agents (Raghavendra et al., 2006).
Antitumor Activity : Some quinolinquinone derivatives, including thienylquinoline-based compounds, exhibit potent antiproliferative activity against various human tumor cell lines. This suggests their potential application in cancer therapy (Bolognese et al., 2008).
Potential Antimalarial Activity : Thienylquinoline derivatives have been synthesized and investigated for their activity against malaria, indicating their potential as antimalarial agents (Görlitzer et al., 2006).
Advanced Material Applications
Nonlinear Optical (NLO) Properties : Quinoline-based derivatives, including those with thienyl groups, have been explored for their nonlinear optical properties, which are significant for technological applications like photonics (Khalid et al., 2019).
Photobiological Studies : Furo and thienoquinolinones, structurally related to thienylquinoline, have been synthesized for potential photochemotherapeutic applications. This research indicates the relevance of thienylquinoline derivatives in photobiology and phototherapy (Fossa et al., 2002).
Safety And Hazards
Direcciones Futuras
While specific future directions for 3-(3-Thienyl)quinoline were not found in the search results, quinoline derivatives have been used as drugs with a wide range of bioactivities such as antimalarial, antitubercular, antibacterial, antiviral, and anti-inflammatory . This suggests that 3-(3-Thienyl)quinoline could potentially have similar applications in the future.
Propiedades
IUPAC Name |
3-thiophen-3-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NS/c1-2-4-13-10(3-1)7-12(8-14-13)11-5-6-15-9-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOOWBWBVMAYGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Thienyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



